

A Comprehensive Spectroscopic Guide to (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Methoxypropanoic Acid

Cat. No.: B016043

[Get Quote](#)

This in-depth technical guide provides a detailed analysis of the spectroscopic data for **(R)-2-Methoxypropanoic Acid**, a chiral carboxylic acid of interest in pharmaceutical and synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule.

Introduction

(R)-2-Methoxypropanoic acid ($C_4H_8O_3$, Molecular Weight: 104.10 g/mol) is a chiral building block whose stereochemistry can be crucial for the biological activity and safety of pharmaceutical compounds.^[1] The unambiguous characterization of its structure and purity is paramount. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the expected 1H NMR, ^{13}C NMR, IR, and MS data for **(R)-2-Methoxypropanoic Acid**, explaining the rationale behind the spectral features and providing illustrative protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structure of **(R)-2-Methoxypropanoic Acid** dictates its spectroscopic signature. The molecule contains a carboxylic acid group, a methoxy group, a chiral methine, and a methyl group. Each of these functional groups and unique atomic environments will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of **(R)-2-Methoxypropanoic Acid** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **(R)-2-Methoxypropanoic Acid** is expected to show four distinct signals, corresponding to the four unique proton environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	COOH
~3.9	Quartet (q)	1H	C ² -H
~3.4	Singlet (s)	3H	O-C ⁴ H ₃
~1.4	Doublet (d)	3H	C ¹ H ₃

Expertise & Experience in Experimental Choices: The choice of deuteriochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its good solubilizing properties and the single residual solvent peak which is easily identifiable. The broadness of the carboxylic acid proton signal is a classic characteristic, resulting from hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on concentration and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-2-Methoxypropanoic Acid** in ~0.7 mL of CDCl₃.
- Instrumentation: Utilize a 500 MHz NMR spectrometer.

- Acquisition Parameters:
 - Number of scans: 16
 - Relaxation delay: 1 s
 - Pulse width: 90°
 - Acquisition time: 4 s
- Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual CHCl_3 peak at 7.26 ppm.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum will provide information on the number of unique carbon environments. For **(R)-2-Methoxypropanoic Acid**, four distinct signals are expected.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~178	$\text{C}^3=\text{O}$
~78	C^2-O
~57	$\text{O}-\text{C}^4$
~18	C^1

Trustworthiness Through Self-Validation: The chemical shifts are predictable based on the electronic environment of each carbon. The carboxylic acid carbon (C^3) is the most deshielded due to the two adjacent oxygen atoms. The methine carbon (C^2) is also significantly deshielded by its attached oxygen. The methoxy (C^4) and methyl (C^1) carbons appear at higher fields, consistent with their saturated aliphatic nature.[2][3][4]

Caption: Correlation diagram of ^1H and ^{13}C NMR signals to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **(R)-2-Methoxypropanoic Acid** will be dominated by absorptions from the carboxylic acid group.

Predicted IR Absorption Data

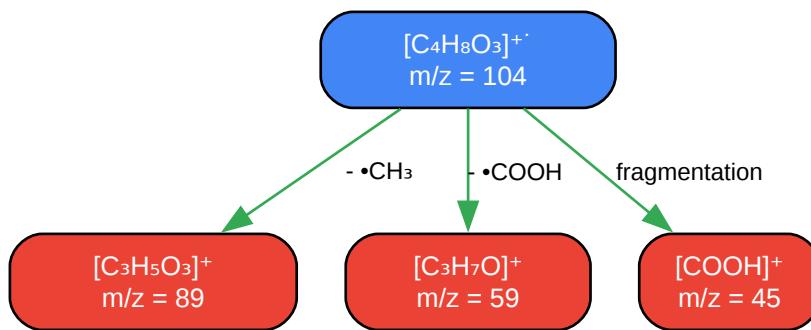
Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, very broad	O-H stretch (carboxylic acid)
~2980, 2940	Medium	C-H stretch (aliphatic)
~1715	Strong	C=O stretch (carboxylic acid dimer)
~1200	Strong	C-O stretch

Authoritative Grounding: The very broad O-H stretching absorption is characteristic of hydrogen-bonded carboxylic acids.^[5] The C=O stretching frequency around 1715 cm⁻¹ is also indicative of a dimeric carboxylic acid, which is the common form in the condensed phase.^{[5][6]}

Experimental Protocol: FTIR Spectroscopy

- **Sample Preparation:** A neat liquid sample can be analyzed by placing a drop between two NaCl or KBr plates.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition Parameters:**
 - Resolution: 4 cm⁻¹
 - Number of scans: 32
 - Range: 4000-400 cm⁻¹

- Processing: A background spectrum of the clean plates is first recorded and then automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Possible Fragment
104	$[M]^+$ (Molecular Ion)
89	$[M - \text{CH}_3]^+$
59	$[M - \text{COOH}]^+$ or $[\text{CH}_3\text{OCHCH}_3]^+$
45	$[\text{COOH}]^+$

Expertise in Interpretation: Upon electron ionization, the molecular ion ($[M]^+$) is expected at m/z 104. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, leading to a peak at m/z 59 ($[M - 45]$). Another likely fragmentation is the loss of a methyl group, resulting in a fragment at m/z 89. The peak at m/z 45 is characteristic of the carboxyl fragment itself.

[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway for **(R)-2-Methoxypropanoic Acid** in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a gas chromatograph (GC-MS).
- **Instrumentation:** A mass spectrometer with an electron ionization source.
- **Acquisition Parameters:**
 - Ionization energy: 70 eV
 - Mass range: m/z 10-200
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion and major fragment peaks.

Conclusion

The spectroscopic characterization of **(R)-2-Methoxypropanoic Acid** is a critical step in its application in research and development. This guide has provided a comprehensive overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. By following the outlined protocols and understanding the interpretation of the spectral data, researchers can confidently verify the structure and purity of this important chiral molecule.

References

- PubChem. (n.d.). 2-Methoxypropanoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). (2R)-2-methoxypropanoic acid. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum of 2-methylpropanoic acid.
- Doc Brown's Chemistry. (n.d.). Introductory note on the ¹³C NMR spectrum of 2-methoxypropane.
- Doc Brown's Chemistry. (n.d.). Introductory note on the ¹³C NMR spectrum of propanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to (R)-2-Methoxypropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016043#spectroscopic-data-for-r-2-methoxypropanoic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com